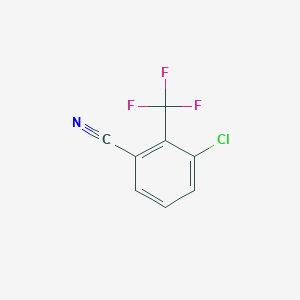

3-Chloro-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3ClF3N |

|---|---|

Molecular Weight |

205.56 g/mol |

IUPAC Name |

3-chloro-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H3ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H |

InChI Key |

LEDKNKPTNXENHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C#N |

Origin of Product |

United States |

Significance of Halogenated and Trifluoromethylated Benzonitriles in Contemporary Organic Synthesis

The presence of halogen and trifluoromethyl groups on benzonitrile (B105546) scaffolds is a cornerstone of modern synthetic strategy, primarily due to the profound impact these functionalities have on the physicochemical and biological properties of molecules. google.com

Halogenation is a fundamental tactic in organic synthesis used to modulate the reactivity, stability, and bioactivity of compounds. researchgate.net Chlorine, as a substituent, is a weakly deactivating meta-director in electrophilic aromatic substitution due to its electron-withdrawing inductive effect, which can be leveraged to guide further functionalization of the aromatic ring. wikipedia.org In the context of drug design, halogen atoms can enhance membrane permeability and occupy specific binding pockets in biological targets, thereby improving the efficacy of active pharmaceutical ingredients (APIs). researchgate.net

The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal and agricultural chemistry. tcichemicals.commdpi.com Its inclusion in a molecule offers several distinct advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and thereby increasing a drug's half-life. mdpi.comnih.gov

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability. mdpi.comnih.gov

Strong Electron-Withdrawing Nature: As a powerful electron-withdrawing group, the CF3 moiety significantly alters the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups and enhancing binding interactions with biological targets. tcichemicals.commdpi.com

Benzonitriles themselves are versatile chemical intermediates. medcraveonline.comrsc.org The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, amides, and ketones, making it a gateway for diverse synthetic pathways. acs.org When combined, these features make halogenated and trifluoromethylated benzonitriles highly sought-after building blocks for the synthesis of novel compounds with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials. medcraveonline.commyskinrecipes.com

Unique Structural Features of 3 Chloro 2 Trifluoromethyl Benzonitrile and Their Influence on Chemical Reactivity

The chemical behavior of 3-Chloro-2-(trifluoromethyl)benzonitrile is dictated by the interplay of its three functional groups attached to the aromatic core. The trifluoromethyl, chloro, and nitrile groups are all strongly electron-withdrawing, primarily through the inductive effect (-I). This collective withdrawal of electron density deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

The ortho-positioning of the bulky trifluoromethyl group relative to the nitrile creates significant steric hindrance. This can influence reactions involving the nitrile group, potentially requiring more forcing conditions for transformations. Electronically, the CF3 group's potent inductive effect decreases the electron density on the nitrile's cyano carbon, which can affect its reactivity toward nucleophiles. tcichemicals.com Furthermore, the presence of the CF3 group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it, should a suitable leaving group be present.

| Functional Group | Position on Ring | Key Electronic Effect | Influence on Reactivity |

| Nitrile (-CN) | 1 | Strong -I, -M (Electron-withdrawing) | Deactivates aromatic ring; serves as a versatile synthetic handle for conversion to other functional groups. |

| Trifluoromethyl (-CF3) | 2 (ortho) | Strong -I (Electron-withdrawing) | Strongly deactivates aromatic ring; provides steric hindrance around the nitrile group; enhances metabolic stability and lipophilicity. tcichemicals.commdpi.com |

| Chlorine (-Cl) | 3 (meta) | Strong -I, Weak +M (Electron-withdrawing) | Deactivates aromatic ring; acts as a potential leaving group in nucleophilic aromatic substitution or a handle for cross-coupling reactions. |

This table provides an overview of the electronic and steric influences of the functional groups present in this compound.

Overview of Current Research Trajectories and Interdisciplinary Relevance in Academic Contexts

Classical Benzonitrile (B105546) Formation Pathways

Traditional methods for synthesizing benzonitriles often serve as the final step in a multi-stage synthesis, converting an amino group into the desired nitrile functionality.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into various functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This transformation is particularly crucial for the synthesis of this compound, where the nitrile group is introduced onto a pre-functionalized aromatic ring.

The typical reaction sequence begins with the diazotization of an appropriate aniline (B41778) precursor, in this case, 2-amino-3-chlorobenzotrifluoride (also known as 2-chloro-6-(trifluoromethyl)aniline). google.comchemimpex.com This is achieved by treating the amine with a source of nitrous acid, commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Table 1: Key Steps in Sandmeyer Cyanation

| Step | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|

| Diazotization | 2-Amino-3-chlorobenzotrifluoride, NaNO₂, HCl | 3-Chloro-2-(trifluoromethyl)benzenediazonium chloride | 0-5 °C |

| Cyanation | Diazonium salt, CuCN | this compound | Copper(I) catalysis |

Modifications to the classical Sandmeyer reaction have been developed to improve yields and substrate scope. However, the fundamental two-step, one-pot process of diazotization followed by copper-catalyzed cyanation remains a widely used and effective strategy for the synthesis of complex benzonitriles. organic-chemistry.org

A plausible pathway for this compound could start with a commercially available precursor like 2-chlorobenzotrifluoride. The synthesis would proceed through the following steps:

Nitration: The aromatic ring is first nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the existing chloro and trifluoromethyl groups will influence the position of the incoming nitro group. Careful control of reaction conditions is necessary to achieve the desired regioselectivity. For instance, the synthesis of the isomeric 4-chloro-2-trifluoromethylbenzonitrile involves the nitration of m-chlorobenzotrifluoride. google.com

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding aniline. This reduction can be accomplished using various methods, such as catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or by using metal/acid combinations like tin or iron in hydrochloric acid. google.com

Cyanation: The newly formed amino group is then converted to a nitrile using the Sandmeyer reaction as described in the previous section.

This multi-step approach offers flexibility in building the molecule from simpler starting materials and allows for the strategic placement of functional groups based on established principles of electrophilic aromatic substitution. google.com

Strategic Introduction of the Trifluoromethyl Moiety in Aryl Nitriles

The trifluoromethyl (CF₃) group is a critical functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties, metabolic stability, and lipophilicity. wikipedia.orgwikipedia.org Its introduction into an aromatic ring can be challenging and often requires specialized reagents and reaction conditions.

Modern synthetic chemistry has developed powerful cross-coupling reactions for the formation of C-CF₃ bonds. These methods often involve transition metal catalysts, such as palladium or copper, to couple an aryl precursor with a trifluoromethyl source. researchgate.netmit.edu

For a substrate like 3-chlorobenzonitrile, a trifluoromethyl group could potentially be introduced via a copper-mediated cross-coupling reaction. This might involve converting a precursor like 2-bromo-3-chlorobenzonitrile (B1524124) into the target molecule. While palladium-catalyzed methods are common, copper-based systems offer complementary reactivity, particularly for aryl iodides and activated aryl bromides. mit.edu

Another approach is the Chan-Lam-type oxidative coupling, where an aryl boronic acid is coupled with a trifluoromethyl source at room temperature in the presence of a copper catalyst. mit.edu This would require the synthesis of a precursor such as (3-chloro-2-cyanophenyl)boronic acid. These methods offer mild reaction conditions and tolerate a wide range of functional groups.

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group onto aromatic and heteroaromatic rings. princeton.edu These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.

Common reagents for generating the •CF₃ radical include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (Langlois' reagent), and Togni's reagents. wikipedia.org The reaction can be initiated photochemically, often using a photoredox catalyst, or thermally. princeton.edu The generated •CF₃ radical then adds to the aromatic ring of a substrate, such as 3-chlorobenzonitrile. This approach can be advantageous as it may not require pre-functionalization of the aromatic ring (e.g., with a halogen or boronic acid), allowing for late-stage trifluoromethylation. princeton.edu

Table 2: Comparison of Trifluoromethylation Strategies

| Method | Precursor Requirement | Catalyst | Key Features |

|---|---|---|---|

| Sandmeyer-type | Aryl amine | Copper salts | Utilizes readily available amines. organic-chemistry.org |

| Aromatic Coupling | Aryl halide or boronic acid | Palladium or Copper | Mild conditions, high functional group tolerance. mit.edu |

| Radical Trifluoromethylation | Substituted arene | Photoredox or thermal initiator | Direct C-H functionalization possible. princeton.edu |

Regioselective Synthesis and Control of Isomeric Purity

The primary challenge in synthesizing this compound is achieving the correct 1,2,3-substitution pattern and avoiding the formation of other isomers. The final regiochemical outcome is dictated by the synthetic route and the directing effects of the substituents at each step.

For example, if starting from o-aminobenzotrifluoride, direct chlorination can lead to a mixture of isomers. The reaction of o-aminobenzotrifluoride with chlorine can produce both the desired 2-amino-3-chlorobenzotrifluoride and the undesired 2-amino-5-chlorobenzotrifluoride isomer. google.com Separating these isomers can be difficult and costly, making regioselective synthesis crucial for an efficient process. google.com

To achieve high isomeric purity, a synthetic strategy must be designed where each step proceeds with high regioselectivity. This often involves a carefully planned sequence of reactions:

Starting with a correctly substituted precursor: A route beginning with a molecule that already has two of the groups in the correct relative positions, such as 2-chloro-6-fluorotoluene, can be used to control regiochemistry through subsequent transformations. google.com

Blocking positions: Using blocking groups to prevent reaction at undesired positions.

Directed ortho-metalation: Employing directing groups to facilitate metalation and subsequent functionalization at a specific adjacent position.

The synthesis of the aniline precursor, 2-amino-3-chlorobenzotrifluoride, is therefore a critical step where regiocontrol must be established. Once this precursor is obtained in high purity, its conversion to the final product via the Sandmeyer reaction generally proceeds without rearrangement, thus preserving the substitution pattern.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzonitrile Core

The benzene (B151609) ring of this compound is rendered significantly electron-deficient by the powerful inductive and resonance electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF3) groups. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a key reaction pathway for the functionalization of this molecule. In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of the chloro group.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. The nucleophile first adds to the carbon atom bearing the leaving group (the chloro substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile and trifluoromethyl groups. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally effective in displacing the chloro group. For instance, the reaction with thiols can proceed smoothly in the presence of a base like potassium carbonate in a polar aprotic solvent. A specific example is the synthesis of 3-chloro-2-mercaptobenzonitrile (B2621809) from a related fluorinated precursor, which demonstrates the susceptibility of the halogenated position to nucleophilic attack by sulfur nucleophiles. While direct experimental data for this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, the principles of SNAr suggest that it will readily react with various nucleophiles under appropriate conditions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Predicted Product |

| Amine | Aniline | 3-Anilino-2-(trifluoromethyl)benzonitrile |

| Alkoxide | Sodium methoxide | 3-Methoxy-2-(trifluoromethyl)benzonitrile |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-2-(trifluoromethyl)benzonitrile |

Electrophilic Aromatic Substitution Patterns and Positional Directing Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is a more challenging transformation due to the presence of multiple deactivating groups. Both the chloro, trifluoromethyl, and nitrile groups are electron-withdrawing and therefore deactivate the benzene ring towards attack by electrophiles. wikipedia.org

The directing effects of these substituents determine the position of substitution. The trifluoromethyl group is a strong deactivating group and a meta-director. wikipedia.org The nitrile group is also a deactivating meta-director. The chloro group, while deactivating, is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO2+ | 3-Chloro-4-nitro-2-(trifluoromethyl)benzonitrile |

| Halogenation | Br+ | 4-Bromo-3-chloro-2-(trifluoromethyl)benzonitrile |

| Sulfonation | SO3 | 5-Chloro-2-cyano-6-(trifluoromethyl)benzenesulfonic acid |

Oxidation and Reduction Pathways of the Benzonitrile Framework and Substituents

The oxidation and reduction of this compound can target the nitrile group, the trifluoromethyl group, or the aromatic ring itself.

Reduction: The nitrile group is susceptible to reduction to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield (3-chloro-2-(trifluoromethyl)phenyl)methanamine. The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon can also be employed for this reduction. The chloro group may also be susceptible to reduction under certain catalytic hydrogenation conditions, potentially leading to 2-(trifluoromethyl)benzonitrile. The trifluoromethyl group is generally resistant to reduction.

Oxidation: The aromatic ring and the trifluoromethyl group are generally stable towards oxidation under typical conditions. The nitrile group is also relatively resistant to oxidation. However, under forcing conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, although this is a difficult transformation. More commonly, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which is discussed in section 3.4.2. Direct oxidation of the benzonitrile framework would require harsh conditions and likely lead to degradation of the molecule.

Coupling Reactions Involving the Trifluoromethyl and Benzonitrile Functionalities

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. For example, reaction with phenylboronic acid in the presence of a palladium catalyst and a base would yield 3-phenyl-2-(trifluoromethyl)benzonitrile. The trifluoromethyl and nitrile groups are generally well-tolerated in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. This provides a direct route to 3-amino-substituted benzonitriles. The reaction can be performed with a variety of primary and secondary amines, offering a versatile method for introducing nitrogen-containing functionalities.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Phenyl-2-(trifluoromethyl)benzonitrile |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP / NaOtBu | 3-Anilino-2-(trifluoromethyl)benzonitrile |

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. Both methods ultimately yield 3-chloro-2-(trifluoromethyl)benzoic acid.

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles such as Grignard reagents and organolithium compounds. For example, reaction with a Grignard reagent (R-MgX) followed by acidic workup would lead to the formation of a ketone, 3-chloro-2-(trifluoromethyl)phenyl ketone. This provides a route to introduce a variety of alkyl or aryl keto groups.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl group exerts a profound influence on the reactivity of this compound due to its strong electron-withdrawing nature.

Kinetics: The -CF3 group significantly enhances the rate of nucleophilic aromatic substitution reactions. By withdrawing electron density from the aromatic ring, it stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. Conversely, the -CF3 group deactivates the ring towards electrophilic aromatic substitution, slowing down the reaction rate by destabilizing the positively charged arenium ion intermediate.

Spectroscopic and Structural Elucidation of 3 Chloro 2 Trifluoromethyl Benzonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 3-Chloro-2-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical data for structural confirmation.

In ¹³C NMR, the carbon atoms of the benzene (B151609) ring would appear in the aromatic region (typically 120-150 ppm). The carbon of the nitrile group (C≡N) would be found further downfield. The trifluoromethyl group would exhibit a characteristic quartet in the ¹³C spectrum due to coupling with the three fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. A single sharp peak would be expected for the -CF₃ group, with its chemical shift providing insight into the electronic effects of the adjacent chloro and nitrile substituents. For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)benzonitrile shows a singlet at -62.05 ppm. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | m | J(H,H) = 7-8 |

| ¹³C (Aromatic) | 120 - 140 | m | |

| ¹³C (CF₃) | ~123 | q | J(C,F) ≈ 272 |

| ¹³C (CN) | ~115 | s |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the provided search results, the crystallographic analysis of its adducts or closely related molecules can offer valuable insights into its expected solid-state behavior.

For example, the crystal structures of derivatives of 2-chloro-5-(trifluoromethyl)benzonitrile have been determined, revealing details about the molecular geometry and packing in the solid state. chemicalbook.comdoi.org In a hypothetical crystal structure of this compound, one would expect the benzene ring to be planar, with the nitrile and trifluoromethyl groups lying in or slightly out of the plane. Intermolecular interactions, such as halogen bonding involving the chlorine atom and dipole-dipole interactions from the nitrile group, would likely play a significant role in the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

Note: The data in this table is hypothetical and based on common packing motifs for small organic molecules.

Advanced Mass Spectrometry for Reaction Monitoring, Mechanistic Probing, and Product Characterization

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight of a compound, elucidating its fragmentation pathways, and monitoring its formation in chemical reactions. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be highly effective.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Fragmentation of the molecular ion under EI conditions would likely involve the loss of small, stable neutral fragments. Common fragmentation pathways for aromatic nitriles and trifluoromethyl-substituted benzenes can be used to predict the major fragment ions. For example, the loss of a chlorine radical (•Cl), a trifluoromethyl radical (•CF₃), or the entire nitrile group (•CN) could be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 205/207 | [M]⁺ |

| 170 | [M - Cl]⁺ |

| 136 | [M - CF₃]⁺ |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry.

Computational and Theoretical Investigations of 3 Chloro 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic and thermodynamic properties.

Electronic Structure and Stability: DFT methods, such as those employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are commonly used to predict the geometric parameters (bond lengths and angles) of substituted benzonitriles. researchgate.netnih.gov For 3-Chloro-2-(trifluoromethyl)benzonitrile, calculations would reveal the precise C-Cl, C-CF3, and C-CN bond lengths and the planarity of the benzene (B151609) ring. The presence of bulky and electronegative substituents at adjacent positions (ortho) can induce minor distortions in the ring geometry. Thermodynamic properties like heat capacity, entropy, and zero-point energy can also be calculated to assess the molecule's stability. nih.gov

Reaction Pathways: DFT is instrumental in exploring potential reaction pathways, such as cycloaddition reactions or electrophilic aromatic substitutions. mdpi.comnih.govnih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing insight into reaction kinetics and mechanisms. For instance, in reactions involving benzonitrile (B105546) derivatives, DFT can help predict whether a reaction will proceed via a concerted or stepwise mechanism. mdpi.com The analysis of reactivity indices derived from DFT further clarifies the molecule's behavior in chemical transformations. mdpi.com

Below is a table showing typical parameters obtained from DFT calculations for a related molecule, 3-chloro-4-fluoro benzonitrile, which illustrates the type of data generated in such studies. researchgate.net

| Parameter | Method | Basis Set | Calculated Value |

| Optimized Geometry | HF | 6-311++G(d,p) | Planar |

| Optimized Geometry | B3LYP | 6-311++G(d,p) | Planar |

| C-N Stretch Freq. | B3LYP | 6-311++G(d,p) | ~1242 cm⁻¹ (Raman) |

| C-F Stretch Freq. | B3LYP | 6-311++G(d,p) | ~1196 cm⁻¹ |

| C-Cl Stretch Freq. | B3LYP | 6-311++G(d,p) | ~791 cm⁻¹ |

Note: This data is for 3-chloro-4-fluoro benzonitrile and serves as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. wikipedia.orgjocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

For analogues related to this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. A statistical model is then built to relate these descriptors to an observed activity. nih.gov

Given the trifluoromethyl group, descriptors related to lipophilicity (like LogP) and electronic effects (like Hammett constants or calculated orbital energies) would be particularly important. mdpi.commdpi.com The presence of the chloro and nitrile groups would also significantly influence the electronic and steric descriptors. Studies on other benzonitrile derivatives and trifluoromethyl-containing compounds have shown that descriptors like molecular weight, polarizability, dipole moment, and the energies of frontier molecular orbitals are often critical in building predictive QSAR models. mdpi.comnih.govnih.gov

The table below lists common molecular descriptors that would be relevant for QSAR modeling of this compound and its analogues.

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes charge distribution and reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantifies the size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and transport |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and structure |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, all three substituents (Cl, CF3, and CN) are strongly electron-withdrawing. This would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The electron density in the HOMO is likely to be concentrated on the aromatic ring, while the LUMO may have significant contributions from the nitrile and trifluoromethyl groups. FMO analysis can pinpoint the specific atoms on the ring that are most susceptible to nucleophilic or electrophilic attack. nih.gov The analysis of FMOs is crucial for understanding reaction mechanisms, such as cycloadditions, where the interaction between the HOMO of one reactant and the LUMO of another governs the outcome. numberanalytics.com

The following table provides illustrative HOMO, LUMO, and energy gap values for related molecules, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Substituted 1,3-Benzothiazole | - | - | 3.95 - 4.70 |

Note: These values are from different studies on various molecules and serve to illustrate the typical range of calculated FMO energies. irjweb.comnih.govnbu.edu.sa

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. This map is color-coded to indicate regions of negative and positive electrostatic potential.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on electronegative atoms). These sites are attractive to electrophiles.

Blue regions indicate positive potential, corresponding to areas with a deficiency of electrons (e.g., around hydrogen atoms bonded to electronegative atoms). These sites are attractive to nucleophiles.

Green regions represent neutral or near-neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group and the chlorine atom would also create areas of negative potential. researchgate.netmdpi.com Conversely, the hydrogen atoms on the aromatic ring would likely be associated with regions of positive potential (blue). The MEP map provides a clear, intuitive prediction of where the molecule is most likely to engage in electrostatic interactions, halogen bonding, or hydrogen bonding. researchgate.netpreprints.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of a molecule, including its conformational flexibility and its interactions with surrounding solvent molecules. acs.org

Conformational Analysis: For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom around the C-CF3 and C-CN bonds. While the benzene ring itself is planar, these simulations can determine the preferred orientation of the substituents and the energy barriers associated with their rotation.

Solvent Interactions: MD simulations are particularly powerful for studying how a solute molecule behaves in a solvent. Simulations of benzonitrile in various solvents have shown that strong Coulombic interactions between the nitrile group and adjacent molecules can lead to the formation of specific local structures, such as antiparallel configurations. acs.orgnih.gov For this compound, MD simulations could reveal how the polar chloro and trifluoromethyl groups influence solvation and the local liquid structure. acs.org Such simulations can calculate properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, providing a microscopic picture of the solvation shell. acs.org

Strategic Applications in Organic Synthesis and Derivatization

3-Chloro-2-(trifluoromethyl)benzonitrile as a Privileged Building Block for Complex Molecule Construction

This compound serves as a privileged building block for the synthesis of elaborate molecular architectures. The trifluoromethyl (-CF3) group is a crucial structural motif in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. jelsciences.com Similarly, the presence of a chlorine atom provides a reactive handle for cross-coupling reactions and nucleophilic substitutions, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org

The utility of scaffolds similar to this compound is evident in the synthesis of complex therapeutic agents. For instance, aniline (B41778) derivatives bearing both chloro and trifluoromethyl groups are key intermediates in the synthesis of advanced pharmaceutical compounds. jelsciences.com By reducing the nitrile group of this compound to an amine, a similarly valuable intermediate, 3-chloro-2-(trifluoromethyl)aniline, can be accessed, paving the way for its incorporation into complex drug candidates.

The combination of the electron-withdrawing trifluoromethyl and nitrile groups activates the aromatic ring, influencing its reactivity and making it a versatile starting point for the synthesis of polysubstituted aromatic compounds that are central to many biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Nitrile Functionality

The nitrile group of this compound is a key functional group for the construction of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.gov Quinazolinones, for example, are a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govrsc.org

A common route to quinazolinone synthesis involves the reaction of a 2-aminobenzamide (B116534) with an acyl chloride. nih.gov While direct cyclization from this compound is not typical, it can be readily converted into a suitable precursor. For example, hydrolysis of the nitrile group would yield 3-chloro-2-(trifluoromethyl)benzoic acid. This carboxylic acid can then be converted to the corresponding 2-aminobenzamide derivative, which can undergo cyclization to form a quinazolinone ring system.

Another important class of heterocycles, quinazolines, can be synthesized from 2-aminobenzonitriles. researchgate.net These precursors can be prepared from ortho-nitrobenzonitriles through reduction of the nitro group. This suggests a synthetic pathway where a related nitro-containing benzonitrile (B105546) could be reduced to the corresponding 2-aminobenzonitrile, which is then cyclized to form the quinazoline (B50416) core.

The following table summarizes potential heterocyclic systems that can be synthesized from derivatives of this compound:

| Heterocycle Class | Required Precursor Derivative | Key Transformation of this compound |

|---|---|---|

| Quinazolinones | 2-Amino-3-chloro-6-(trifluoromethyl)benzamide | Hydrolysis of nitrile to amide, followed by introduction of an amino group |

| Quinazolines | 2-Amino-3-chloro-6-(trifluoromethyl)benzonitrile | Reduction of a corresponding ortho-nitro precursor |

| Pyridines | Not directly synthesized from benzonitriles | N/A |

| Benzoxazinones | 2-Acylamino-3-chloro-6-(trifluoromethyl)benzoic acid | Hydrolysis of nitrile to carboxylic acid, followed by amidation |

Preparation of Diverse Functionalized Aromatic Compounds via Strategic Transformations

The three distinct functional groups on the this compound ring allow for a variety of strategic transformations to produce a diverse range of functionalized aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups. These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby activating the ring for nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring.

Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor for several important functional groups:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-chloro-2-(trifluoromethyl)benzoic acid). This transformation is useful for subsequent reactions such as esterification or amide bond formation. nih.gov

Reduction: The nitrile group can be reduced to a primary amine (3-chloro-2-(trifluoromethyl)benzylamine) using reducing agents like lithium aluminum hydride. researchgate.net This creates a new site for introducing nitrogen-containing substituents.

Reaction with Grignard Reagents: Treatment with Grignard reagents followed by hydrolysis converts the nitrile group into a ketone, allowing for the formation of a new carbon-carbon bond. google.commdpi.com

Transformations involving the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, selective C-F bond transformations are possible under specific conditions, often involving activation by an ortho-silyl group. semanticscholar.orgnih.gov These advanced methods allow for the conversion of the -CF3 group into -CF2Cl, -CF2Br, or other functionalized difluoromethyl groups.

A summary of these strategic transformations is presented in the table below:

| Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Amine, Ether, Thioether |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Nitrile | Reduction | LiAlH4, H2/Catalyst | Primary Amine |

| Nitrile | Grignard Reaction | R-MgBr, then H3O+ | Ketone |

| Trifluoromethyl | C-F Activation/Transformation | Trityl Cations, Yb(OTf)3 | Difunctionalized Methyl Groups |

Derivatization Strategies for Tailoring Reactivity and Introducing Novel Functionalities

Derivatization is a key strategy for modifying the chemical properties and reactivity of a molecule. For this compound, the transformations discussed in the previous section serve as primary derivatization strategies. Converting the nitrile group into a carboxylic acid, amine, or ketone introduces new functionalities and fundamentally alters the molecule's reactivity profile. libretexts.orgwikipedia.org

For example, the conversion of the nitrile to a primary amine opens up a vast array of subsequent derivatization reactions, such as amide or sulfonamide formation, which are common in the synthesis of bioactive molecules. nih.gov Similarly, derivatization of the nitrile to a carboxylic acid allows for the synthesis of esters and amides via coupling reactions.

Palladium-catalyzed cross-coupling reactions represent another powerful strategy for derivatization. beilstein-journals.orgnih.govrsc.org The chloro substituent can participate in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of aryl, vinyl, and amino groups, respectively. These reactions are highly efficient for creating carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity. The reactivity in these catalytic cycles can be influenced by the choice of palladium catalyst and ligands, allowing for chemoselective reactions even in the presence of other functional groups. nih.govrsc.org

Furthermore, the introduction of new functional groups through these derivatization strategies can influence the electronic properties of the aromatic ring, thereby tailoring its reactivity for subsequent synthetic steps. This multi-faceted approach to derivatization makes this compound a highly adaptable platform for the synthesis of a wide range of complex organic molecules.

Interdisciplinary Research Applications of 3 Chloro 2 Trifluoromethyl Benzonitrile and Its Analogs

Role as a Key Intermediate in Pharmaceutical Research

While the benzonitrile (B105546) scaffold, substituted with chloro and trifluoromethyl groups, is crucial in medicinal chemistry, specific literature detailing the role of 3-Chloro-2-(trifluoromethyl)benzonitrile as a key intermediate is limited. Research frequently highlights the utility of its structural isomers.

Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors is a significant area of cardiovascular research aimed at modulating lipid profiles. While various trifluoromethyl-containing aromatic compounds have been investigated as scaffolds for CETP inhibitors, there is no specific information available in the reviewed literature that identifies this compound as a direct precursor or key intermediate in the synthesis of CETP inhibitors.

Precursors for Advanced Therapeutic Scaffolds (e.g., Benzothiazinones as antitubercular agents, Androgen Receptor Antagonists)

The synthesis of complex therapeutic agents often relies on precisely substituted building blocks.

Benzothiazinones as antitubercular agents: The development of potent antitubercular agents like benzothiazinones (BTZs) utilizes chlorotrifluoromethyl-substituted precursors. However, the documented synthetic pathways leading to these compounds, including promising drug candidates, consistently start from the isomer 2-chloro-5-(trifluoromethyl)benzonitrile. This isomer is nitrated and further modified to construct the benzothiazinone core. There is no evidence to suggest that this compound is used for this purpose.

Androgen Receptor Antagonists: Nonsteroidal androgen receptor (AR) antagonists are vital in the treatment of prostate cancer. The synthesis of prominent AR antagonists, such as enzalutamide, involves intermediates like 4-bromo-3-(trifluoromethyl)benzonitrile. Research on other novel AR antagonists also describes synthetic routes starting from different isomers, such as 4-amino-2-(trifluoromethyl)benzonitrile. The specific role of this compound as a precursor in this context is not documented in the available literature.

Exploration in Modulating Lipid Metabolism Pathways

Beyond CETP inhibition, the modulation of lipid metabolism is a broad therapeutic area. While fluorinated compounds are of great interest in designing molecules that interact with biological lipid pathways, specific studies employing this compound for this purpose have not been identified.

Integration in Agrochemical Development and Formulation

In the agrochemical sector, halogenated and trifluoromethylated benzonitriles serve as important intermediates for herbicides and pesticides. The unique substitution pattern of these molecules can lead to potent and selective active ingredients. However, while related compounds such as 3-Chloro-5-(trifluoromethyl)benzonitrile are noted for their use in creating effective crop protection products, specific applications or synthetic routes involving this compound in agrochemical formulations are not described in the reviewed scientific and patent literature.

Contributions to Material Science and Advanced Polymer Synthesis

The incorporation of fluorine-containing molecules into polymers can enhance properties such as chemical resistance, thermal stability, and durability.

Development of Specialty Polymers and Coatings with Enhanced Properties

Substituted benzonitriles can be used as monomers or modifying agents in the synthesis of advanced polymers and coatings. The isomer 3-Chloro-5-(trifluoromethyl)benzonitrile has been mentioned for its role in creating specialty polymers with improved characteristics. In contrast, there is no available research detailing the use or specific contribution of this compound in the field of material science or polymer synthesis.

Ligand Design for Metal-Organic Complexes and Advanced Materials (e.g., Organic Light-Emitting Diodes)

The strategic design of organic ligands is fundamental to the development of advanced functional materials such as metal-organic complexes and materials for Organic Light-Emitting Diodes (OLEDs). Benzonitrile derivatives, particularly those functionalized with electron-withdrawing groups like chloro and trifluoromethyl moieties, serve as versatile building blocks in the synthesis of these materials. The presence of such functional groups on the benzonitrile scaffold, as seen in this compound and its analogs, can significantly influence the electronic properties, stability, and performance of the resulting materials.

In the realm of metal-organic complexes, the nitrile group of benzonitrile derivatives can act as a ligand, coordinating with metal centers to form stable complexes. The substituents on the aromatic ring, such as the chloro and trifluoromethyl groups, modulate the electron density of the nitrile group, thereby tuning the metal-binding affinity. This allows for the precise engineering of the electronic and steric properties of the resulting metal complexes. For instance, fluorinated ligands can enhance the thermal and oxidative stability of metal complexes. nsf.gov The introduction of fluorine-containing groups can also impart unique reactivity profiles. nsf.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage and separation. researchgate.netmdpi.com Fluorinated MOFs, constructed from fluorinated organic linkers, have demonstrated enhanced thermal stability and a better affinity for CO2. rsc.org While direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its derivatives, where the nitrile is converted to a coordinating group like a carboxylate or a tetrazole, are potential candidates for constructing robust and functional MOFs.

In the field of advanced materials for electronics, particularly OLEDs, trifluoromethyl-substituted benzonitrile derivatives have garnered significant attention. researchgate.net These compounds are often used as core structures in the design of materials for various layers within the OLED device. The trifluoromethyl group is known to enhance the electron-accepting properties of the benzonitrile core, which is crucial for developing efficient host materials and emitters in OLEDs. researchgate.net

Donor-acceptor-donor' (D-A-D') type molecules based on fluorinated benzonitrile compounds have been explored for their photophysical properties. rsc.org These materials can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. researchgate.net The trifluoromethyl substituents can be utilized to tune the energy levels of the singlet and triplet excited states, which is critical for achieving efficient TADF. researchgate.net Furthermore, the incorporation of such groups can influence the solid-state packing and morphology of thin films, which in turn affects the performance of the OLED device. rsc.org

The combination of a chloro group and a trifluoromethyl group on the benzonitrile ring, as in this compound, presents a unique substitution pattern. This combination of electron-withdrawing groups can be exploited to design materials with specific electronic properties for advanced applications.

Table 1: Properties and Applications of Related Benzonitrile Derivatives in Advanced Materials

| Compound/Derivative Class | Key Features & Properties | Application(s) |

| Donor-Acceptor-Donor' (D-A-D') Fluorinated Benzonitriles | Exhibit Thermally Activated Delayed Fluorescence (TADF); Tunable photophysical properties. rsc.orgresearchgate.net | Organic Light-Emitting Diodes (OLEDs). rsc.org |

| Trifluoromethyl-Substituted D-A-D Compounds | Increased rate of TADF; Strong shifts in redox potentials. researchgate.net | Blue/green TADF emitters for OLEDs. researchgate.net |

| Fluorinated Ligands in Metal Complexes | High thermal and oxidative stability; Unique reactivity profiles. nsf.gov | Catalysis, Materials Science. nsf.gov |

| Fluorinated Metal-Organic Frameworks (F-MOFs) | Increased thermal stability; Enhanced affinity for CO2. rsc.org | Gas storage and separation. rsc.org |

Comparative Studies and Structure Reactivity/activity Relationships of 3 Chloro 2 Trifluoromethyl Benzonitrile

Analysis of Positional Isomerism and its Electronic and Steric Effects on Reactivity

Electronic Effects: Both the chlorine atom and the trifluoromethyl group are electron-withdrawing. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. The chlorine atom also exhibits a -I effect, albeit weaker than the trifluoromethyl group. The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -M).

In 3-Chloro-2-(trifluoromethyl)benzonitrile, the presence of two strong electron-withdrawing groups ortho and meta to the nitrile group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. The cumulative electron-withdrawing effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Conversely, for nucleophilic aromatic substitution, the positions of these deactivating groups are crucial. The presence of the trifluoromethyl group at the ortho position and the chloro group at the meta position relative to a potential leaving group would influence the stability of the Meisenheimer complex intermediate.

Steric Effects: The trifluoromethyl group is considerably bulkier than a chlorine atom. In this compound, the trifluoromethyl group at the 2-position provides significant steric hindrance around the nitrile group and the adjacent carbon atoms. This steric bulk can impede the approach of reagents, thereby affecting reaction rates. For instance, reactions involving the nitrile group or substitution at the adjacent carbon positions would be sterically hindered.

The positional isomers of this compound would exhibit different reactivity profiles due to the altered interplay of these electronic and steric factors. The following table summarizes the expected qualitative effects for different positional isomers.

| Isomer | Expected Electronic Effects on Aromatic Ring | Expected Steric Hindrance around Nitrile Group |

| 2-Chloro-3-(trifluoromethyl)benzonitrile | Strong deactivation, particularly at positions ortho and para to the nitrile group. | Moderate, from the adjacent chloro group. |

| 4-Chloro-2-(trifluoromethyl)benzonitrile | Very strong deactivation due to the para-chloro and ortho-trifluoromethyl groups. | High, from the adjacent trifluoromethyl group. |

| 5-Chloro-2-(trifluoromethyl)benzonitrile | Strong deactivation. | High, from the adjacent trifluoromethyl group. |

This table presents a qualitative analysis based on established principles of electronic and steric effects of the individual substituents.

Impact of Halogen Substitution Patterns on Aromatic System Reactivity and Transformations

The nature and position of halogen substituents on a benzonitrile (B105546) ring significantly modulate its reactivity. Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.

The reactivity of halogenated benzonitriles can be compared based on the halogen present. Generally, the reactivity in nucleophilic aromatic substitution follows the order F > Cl > Br > I, as the C-F bond is the most polarized, making the carbon atom more electrophilic, and the fluoride (B91410) ion is a better leaving group in the rate-determining step of many SNAr reactions.

Influence of the Trifluoromethyl Group on Aromatic System Properties and Biological Interactions

The trifluoromethyl group (-CF3) is a unique substituent that profoundly alters the properties of aromatic systems. Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group in the design of pharmaceuticals and agrochemicals. mdpi.com

Electronic Properties: The -CF3 group is one of the strongest electron-withdrawing groups. nih.gov This property significantly lowers the electron density of the aromatic ring, making it more resistant to oxidative metabolism and altering its reactivity in chemical transformations. mdpi.com In this compound, the -CF3 group enhances the electron-deficient character of the benzene ring.

Lipophilicity: The trifluoromethyl group is highly lipophilic. Its introduction into a molecule generally increases its solubility in nonpolar environments, which can enhance its ability to cross biological membranes. mdpi.com This is a crucial factor for the bioavailability of drug candidates.

Biological Interactions: The trifluoromethyl group can participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes. These interactions can include dipole-dipole interactions, hydrogen bonds (with the fluorine atoms acting as weak acceptors), and hydrophobic interactions. The steric bulk of the -CF3 group can also influence how a molecule fits into a binding pocket. The presence of the trifluoromethyl group in bioactive molecules can enhance their binding affinity and metabolic stability. mdpi.com

The following table highlights the key properties imparted by the trifluoromethyl group:

| Property | Influence of Trifluoromethyl Group |

| Electronic Effect | Strong electron-withdrawing (-I effect) |

| Lipophilicity | Significantly increases |

| Metabolic Stability | Generally enhances resistance to oxidative metabolism |

| Binding Interactions | Can participate in dipole-dipole, hydrogen bonding, and hydrophobic interactions |

Design Principles for Modifying Benzonitrile Derivatives for Targeted Academic and Industrial Applications

The modification of benzonitrile derivatives for specific applications relies on a clear understanding of structure-property relationships. The design principles involve the strategic selection and placement of substituents to achieve desired electronic, steric, and physicochemical properties.

For Academic Research: In an academic setting, modifications of this compound might focus on exploring reaction mechanisms, synthesizing novel ligands for catalysis, or developing probes for biological systems. Key design considerations would include:

Tuning Reactivity: Introducing electron-donating or -withdrawing groups at specific positions to systematically study their effect on reaction rates and regioselectivity.

Introducing Coordination Sites: Incorporating functional groups capable of coordinating to metal ions to create novel catalysts or sensors.

Labeling for Mechanistic Studies: Introducing isotopic labels or spectroscopic probes to elucidate reaction pathways.

For Industrial Applications: In industry, particularly in pharmaceuticals and agrochemicals, the design principles are geared towards optimizing efficacy, safety, and manufacturing feasibility.

Optimizing Biological Activity: Fine-tuning the substitution pattern to maximize interactions with a biological target. This often involves iterative synthesis and screening of analogues to build a structure-activity relationship (SAR) profile.

Improving Pharmacokinetic Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties. This can involve altering lipophilicity, introducing metabolically stable groups, or modifying solubility.

Synthetic Accessibility: Designing derivatives that can be synthesized efficiently and cost-effectively on a large scale. The choice of starting materials and the robustness of the chemical transformations are critical considerations.

The benzonitrile moiety itself is a versatile scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide range of other functional groups and heterocyclic systems. wikipedia.org

Future Research Directions and Emerging Paradigms for 3 Chloro 2 Trifluoromethyl Benzonitrile

Development of Sustainable Synthetic Routes and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. beilstein-journals.org For 3-chloro-2-(trifluoromethyl)benzonitrile, this translates to the development of synthetic pathways that are safer, more efficient, and generate less waste. beilstein-journals.org Key to this endeavor is the application of the twelve principles of green chemistry, which advocate for practices like waste prevention, atom economy, and the use of less hazardous chemical syntheses. beilstein-journals.orgrsc.org

Future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and solvents. ijsr.net The exploration of "green" solvents such as water, ionic liquids, and supercritical fluids like carbon dioxide is a promising area. ijsr.net For instance, a novel green synthesis for benzonitrile (B105546) has been proposed using an ionic liquid that acts as a recyclable agent. researchgate.net Such methodologies could be adapted for the synthesis of this compound. Additionally, solvent-free reaction conditions represent an ideal scenario in green chemistry, and their applicability to the synthesis of this compound warrants investigation. nih.gov The use of renewable feedstocks and biocatalysis are other frontiers that could lead to more sustainable production methods.

Continuous-flow chemistry offers another avenue for greener synthesis. This technology can provide better control over reaction parameters, leading to higher yields and purity while minimizing waste. A continuous-flow route has been successfully developed for the preparation of trifluoromethylated N-fused heterocycles, demonstrating the potential of this approach for fluorinated compounds. acs.org

A comparative analysis of traditional versus green synthetic routes for related compounds highlights the potential benefits in terms of waste reduction and safety.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. ijsr.net | Employs safer alternatives like water, ionic liquids, or solvent-free conditions. ijsr.netresearchgate.net |

| Catalysts | May use stoichiometric and often toxic metal catalysts. | Focuses on recyclable and non-toxic catalysts, including biocatalysts. |

| Waste Generation | Can produce significant amounts of by-products and waste. researchgate.net | Aims to minimize waste through high atom economy and recycling of reagents. beilstein-journals.org |

| Energy Consumption | Often requires high temperatures and pressures. | Utilizes milder reaction conditions and energy-efficient technologies like microwave or ultrasound. |

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The precise modification of the this compound molecule is crucial for tailoring its properties for specific applications. Novel catalytic systems are pivotal in achieving high selectivity in these functionalization reactions. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for creating diverse organic scaffolds in a more atom- and step-economical manner. rsc.org

For this compound, research into catalytic systems that can selectively target the C-H bonds on the aromatic ring or perform transformations on the nitrile and trifluoromethyl groups is of high interest. Copper-catalyzed systems, for instance, have shown effectiveness in the C-H fluorination and functionalization of benzylic C-H bonds. nih.govnih.gov Such catalytic strategies could be adapted for the selective modification of this benzonitrile derivative.

The development of catalyst-free reaction conditions is also a significant area of research. Photochemical methods, for example, have been demonstrated to achieve C-H bond fluorination without the need for a catalyst. chemrxiv.org Exploring such catalyst-free approaches for the functionalization of this compound could lead to more sustainable and cost-effective synthetic routes.

Below is a table summarizing potential catalytic approaches for the functionalization of this compound.

| Catalytic Approach | Potential Application | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis (e.g., Copper, Palladium) | Selective C-H bond functionalization on the aromatic ring. rsc.org | High selectivity and efficiency in forming new C-C, C-N, or C-O bonds. |

| Photocatalysis | Activation of C-H bonds for fluorination or other modifications. chemrxiv.org | Can often be performed under mild, catalyst-free conditions. chemrxiv.org |

| Biocatalysis | Enantioselective transformations of functional groups. | High specificity and environmentally friendly reaction conditions. |

| Organocatalysis | Metal-free catalysis for various organic transformations. | Avoids the use of potentially toxic and expensive metal catalysts. |

Integration of Chemoinformatics and Machine Learning for Compound Design and Property Prediction

The fields of chemoinformatics and machine learning are revolutionizing the way chemical research is conducted. These computational tools can accelerate the design of new compounds and predict their properties, thereby reducing the need for extensive and time-consuming experimental work. mdpi.com For this compound, these technologies can be leveraged to design derivatives with optimized properties for specific applications.

Machine learning models can be trained on existing data to predict a wide range of properties, including physicochemical characteristics, biological activity, and toxicity. mdpi.com For instance, a machine learning model has been developed to predict the reactive site of electrophilic aromatic substitution with high accuracy. nih.gov Such a model could be invaluable in guiding the selective functionalization of this compound. Furthermore, machine learning approaches are being used to predict the fluorination strength of reagents and the substrate scope of enzymes, which could aid in designing synthetic routes and biocatalytic processes for this compound. rsc.orgnih.gov

The following table outlines how chemoinformatics and machine learning can be applied to the study of this compound.

| Computational Tool | Application | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives. | Identification of structural features that correlate with desired biological effects. |

| Machine Learning Models | Predicting reaction outcomes and regioselectivity. rsc.org | Guidance for synthetic chemists in choosing optimal reaction conditions. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets. | Prioritization of compounds for synthesis and biological testing. |

| SMILES-based Molecular Encoding | Predicting the properties of novel N-F fluorinating reagents. rsc.org | Facilitating the selection of appropriate reagents for fluorination reactions. |

Investigation of Novel Biological Targets and Undiscovered Mechanistic Insights

The unique combination of functional groups in this compound suggests that its derivatives could interact with a variety of biological targets. A related compound, 4-[(Cyclopropylmethyl)(2-hydroxyethyl)pyrrolidin]-2-(trifluoromethyl)benzonitrile, is noted in the context of life science research, hinting at the potential for this class of molecules to exhibit biological activity. receptorchem.co.uk Future research should focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to uncover new therapeutic applications.

Understanding the mechanistic details of reactions involving this compound is also crucial for optimizing existing synthetic methods and discovering new transformations. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into reaction pathways and selectivity. For example, DFT has been used to study the regiochemistry of [3+2] cycloaddition reactions involving benzonitrile N-oxide. mdpi.com Similar computational approaches can be applied to investigate the reactivity of this compound.

Mechanistic studies can also shed light on the role of the trifluoromethyl and chloro substituents in influencing the reactivity of the nitrile group and the aromatic ring. The effect of fluorine substitution on the C-C bond activation of aromatic nitriles has been a subject of study, and similar investigations on this compound could yield important mechanistic information. acs.org

Expanding Applications in Emerging Chemical and Material Science Fields

The distinct properties imparted by the fluorine and nitrile groups make this compound a promising candidate for applications in material science. Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov

One potential application lies in the development of advanced polymer materials. For instance, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate (B99206) have been synthesized and studied for their self-assembly properties. rsc.org The incorporation of this compound into polymer structures could lead to materials with tailored properties for applications in electronics, coatings, and membranes.

Another emerging area is in the field of energy storage. Fluorinated nitriles are being explored as components of electrolytes for high-energy-density batteries. acs.org The specific properties of this compound, such as its electrochemical stability and solubility, could make it a suitable candidate for such applications.

The following table summarizes potential applications of this compound in emerging fields.

| Field | Potential Application | Relevant Properties |

|---|---|---|

| Polymer Science | Monomer for specialty polymers with enhanced thermal and chemical resistance. rsc.org | Presence of reactive sites for polymerization and property-modifying substituents. |

| Energy Storage | Component of non-aqueous electrolytes for lithium-ion batteries. acs.org | High electrochemical stability and good solubility for lithium salts. |

| Organic Electronics | Building block for organic semiconductors and dielectrics. | Electron-withdrawing nature of the trifluoromethyl and nitrile groups. |

| Liquid Crystals | Dopant or core structure for liquid crystal mixtures. | Anisotropic molecular shape and high dipole moment. |

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves halogenation and trifluoromethylation strategies. One approach uses the Sandmeyer reaction , where an aniline precursor (e.g., 2-amino-5-(trifluoromethyl)benzonitrile) is diazotized and treated with CuCl to introduce the chlorine substituent . Alternative routes include aromatic coupling reactions using trifluoromethylation agents like (trifluoromethyl)copper complexes under catalytic conditions (e.g., Pd catalysts, 80–120°C) . Yield optimization requires precise control of temperature, stoichiometry, and purification via distillation or crystallization to remove byproducts like regioisomers or unreacted intermediates .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : NMR identifies trifluoromethyl group environments (δ ≈ -60 to -65 ppm), while NMR distinguishes nitrile carbons (δ ≈ 115–120 ppm) .

- IR Spectroscopy : The nitrile stretch (C≡N) appears at ~2230 cm, and C-F vibrations (trifluoromethyl) at 1100–1250 cm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while high-resolution MS confirms molecular ions (e.g., [M+H] at m/z 220.0) .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution and cross-coupling reactions?

The electron-withdrawing Cl and CF groups activate the benzene ring toward electrophilic substitution at the para position, while steric hindrance at the 2- and 3-positions limits reactivity in meta/ortho positions. For example:

Q. What are the key considerations in designing biological assays to evaluate the pharmacological potential of derivatives?

Derivatives of this compound are explored as enzyme inhibitors or receptor modulators. Assay design requires:

- Target Selection : Focus on fluorophilic binding pockets (e.g., GPCRs, kinases) where CF enhances lipophilicity and target engagement .

- Metabolic Stability : Use microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation, with LC-MS quantification of parent compound .

- Crystallography : Co-crystallization with targets (e.g., mGlu5 receptor) reveals binding modes, guided by the compound’s electron density maps (resolution ≤3.0 Å) .

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the nitrile group .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., hydrophobic pockets accommodating CF), validated by experimental IC values .

Comparative Analysis of Substituent Effects

| Compound | Substituents | Key Reactivity Differences |

|---|---|---|

| This compound | Cl (3), CF (2), CN (1) | High electrophilicity at C4; steric hindrance limits C2/C3 reactivity |

| 4-Chloro-3-(trifluoromethyl)benzonitrile | Cl (4), CF (3) | Enhanced para-directing effects; lower steric hindrance |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Cl (2), CF (5) | Reduced steric blocking; higher solubility in polar solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.